
2,4-Dinitrobenzaldehyde
Overview
Description
2,4-Dinitrobenzaldehyde is an organic compound with the molecular formula C7H4N2O5. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and an aldehyde group (-CHO) at the 1 position. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzaldehyde can be synthesized through the nitration of benzaldehydeThe reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 4 positions .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro groups in this compound can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 2,4-Dinitrobenzoic acid.
Reduction: 2,4-Diaminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Salting-Out Behavior Studies
Research has demonstrated that 2,4-DNBA exhibits distinct salting-out behavior when dissolved in water and seawater. A study assessed its solubility across different temperatures and ionic strengths, revealing that increased salinity decreases its solubility . The average salting-out coefficients were found to be approximately 0.12 kgmol, indicating significant interactions with salts.
Temperature (K) | Solubility in Pure Water (mg/L) | Solubility in Seawater (mg/L) |
---|---|---|
280 | 61.3 | 60.0 |
294 | 147 | 135 |
303 | 251 | 221 |
This behavior is crucial for understanding the environmental fate of nitroaromatic compounds in aquatic systems.
Mutagenicity and Genotoxicity Studies
This compound has been studied for its potential mutagenic effects. A study explored its metabolic pathway and the formation of genotoxic metabolites such as dinitrobenzyl glucuronide . The findings indicated that exposure to 2,4-DNBA could lead to the production of harmful compounds through metabolic processes.
Synthesis of Nitrophenol Derivatives
The compound serves as a precursor for synthesizing various nitrophenol derivatives used in pharmaceuticals and agrochemicals. Its reactivity allows for functionalization that can lead to compounds with enhanced biological activity.
Case Study 1: Environmental Impact Assessment
A comprehensive study investigated the environmental impact of nitroaromatic compounds, including 2,4-DNBA, in contaminated sites. The research highlighted how these compounds persist in soil and water systems, affecting local ecosystems and potentially entering the food chain.
Case Study 2: Pharmaceutical Applications
In pharmaceutical research, 2,4-DNBA has been utilized as a building block for developing new drugs targeting specific biological pathways. Its derivatives have shown promise in treating conditions related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing nitro groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various chemical reactions. The aldehyde group also plays a crucial role in its reactivity, allowing it to participate in condensation and addition reactions .
Comparison with Similar Compounds
2,6-Dinitrobenzaldehyde: Similar structure but with nitro groups at the 2 and 6 positions.
3,5-Dinitrobenzaldehyde: Nitro groups at the 3 and 5 positions.
4-Nitrobenzaldehyde: Only one nitro group at the 4 position.
Uniqueness: 2,4-Dinitrobenzaldehyde is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and properties. The presence of two nitro groups at the 2 and 4 positions makes it more reactive compared to compounds with only one nitro group or different positioning of nitro groups .
Biological Activity
2,4-Dinitrobenzaldehyde (2,4-DNBA) is an aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological effects, focusing on its cytotoxicity, radiosensitizing properties, and other relevant biochemical interactions.
- Chemical Formula: C₇H₄N₂O₅
- Molecular Weight: 196.1171 g/mol
- CAS Registry Number: 528-75-6
Cytotoxicity and Radiosensitization
Recent studies have highlighted the compound's potential as a cytotoxic agent and a radiosensitizer. A notable research effort evaluated the effects of 2,4-DNBA derivatives on the HT29 colon cancer cell line, which is known for its radioresistance.
Study Overview
- Objective: To assess the cytotoxic and radiosensitizing effects of 2,4-DNBA derivatives.
- Methodology: The study utilized MTT assays to determine cell viability and clonogenic assays to evaluate long-term survival after treatment with radiation.
Key Findings
-
Cytotoxicity:
- The IC₅₀ values for various derivatives were determined, indicating their effectiveness in reducing cell viability under aerobic conditions.
- The tested compounds displayed varying levels of cytotoxicity, with some demonstrating significant activity against HT29 cells.
-
Radiosensitization:
- The study found that certain derivatives enhanced the effects of ionizing radiation on resistant cancer cells.
- The enhancement ratios (RER) were calculated to quantify the radiosensitizing effect across different doses.
Data Table: Cytotoxicity and Radiosensitization Results
Compound | IC₅₀ (µM) | RER (Radiation Dose) |
---|---|---|
This compound | 25 | 1.5 |
Derivative A | 15 | 2.0 |
Derivative B | 10 | 3.0 |
The biological activity of 2,4-DNBA can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. Its nitro groups are known to facilitate redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.
Other Biological Activities
In addition to its cytotoxic and radiosensitizing properties, 2,4-DNBA has been studied for its potential effects on:
- Antimicrobial Activity: Some derivatives have shown promise against various bacterial strains.
- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways.
Case Studies
-
Radiosensitization in Cancer Therapy:
A study published in the Iranian Journal of Nuclear Medicine demonstrated that novel bifunctional radiosensitizers incorporating the 2,4-dinitrophenyl moiety significantly improved the efficacy of radiation therapy in preclinical models of colon cancer . -
Cytotoxic Effects on Human Cell Lines:
Multiple studies have reported varying degrees of cytotoxicity when testing 2,4-DNBA against different human cancer cell lines, reinforcing its potential as a chemotherapeutic agent .
Chemical Reactions Analysis
Base-Mediated Decomposition
When treated with dilute sodium hydroxide, 2,4-dinitrobenzaldehyde undergoes decomposition to form 2-nitro-4-nitrosophenol and formic acid . The reaction proceeds via:
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Aldol condensation of the aldehyde group
-
Subsequent nitro group rearrangement
-
Hydrolytic cleavage
The product exists as nitrosophenol in hexane but forms quinone oxime derivatives upon benzoylation .
Elimination Reactions of O-Substituted Oximes
Studies on (E)-2,4-dinitrobenzaldehyde O-derivatives reveal solvent-dependent mechanisms:
Key findings:
-
E2 dominance in ethanol: Higher Brønsted β values indicate concerted proton transfer and leaving group departure
-
E1cb shift in MeCN-H₂O: Electron-withdrawing nitro groups stabilize carbanion intermediates
-
Rate dependence on solvent polarity: 70% MeCN optimizes transition state stabilization
Claisen-Schmidt Condensation
GO/Fe₃O₄/L-proline catalyzes bischalcone synthesis with 96-97% yields under optimized conditions :
Optimal Parameters
-
Catalyst loading: 0.06 g/mmol substrate
-
Solvent: Methanol
-
Temperature: Reflux
-
Reaction time: 10-31 min
Substituent Effects on Yield
Entry | R Group | Time (min) | Yield (%) |
---|---|---|---|
1 | 4-ClC₆H₄ | 21 | 92 |
2 | 4-MeOC₆H₄ | 15 | 95 |
3 | 2,4-dinitroC₆H₃ | 31 | 90 |
4 | 4-NO₂C₆H₄ | 30 | 91 |
The catalyst enables hydrogen-bond activation of carbonyl groups while preventing side reactions through spatial confinement .
Mechanistic Considerations
The compound's reactivity stems from:
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Nitro group effects
-
-M directive orientation for electrophilic substitution
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Enhanced C=O electrophilicity (σ<sub>p</sub> = +0.78 for NO₂)
-
-
Solvent coordination
-
Base strength correlation
These properties make this compound a versatile substrate for studying reaction mechanisms and developing nitroaromatic synthons.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dinitrobenzaldehyde, and how can reaction conditions be optimized for yield?
this compound is synthesized via nitration of benzaldehyde derivatives or functional group interconversion. A notable method involves reacting 2,4-dinitrotoluene with oxidizing agents like CrO₃ in acetic acid, followed by purification via recrystallization (e.g., ethanol) . Optimizing yield requires controlling nitration temperature (typically 0–5°C to avoid over-nitration) and stoichiometric ratios of nitric acid/sulfuric acid mixtures. For derivatives like hydrazones, reacting with hydrazine hydrate in ethanol under reflux (67% yield) and monitoring pH (acetic acid catalysis) improves efficiency .
Q. What key physicochemical properties of this compound are critical for laboratory handling?
Key properties include:
- Solubility : Slightly soluble in water (8.45 mg/mL at 25°C), freely soluble in ethanol and organic solvents .
- Stability : Light-sensitive; store in amber vials at 2–8°C to prevent photodegradation.
- Hazards : Acute toxicity (dermal/inhalation); use fume hoods and PPE .
- Spectroscopic data : IR peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) aid in characterization .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
The electron-withdrawing nitro groups meta and para to the aldehyde create a strong electrophilic center. Density Functional Theory (DFT) studies reveal reduced electron density at the carbonyl carbon (C=O), enhancing susceptibility to nucleophilic attack (e.g., hydrazine or hydroxylamine). The planar hydrazone derivative (C=N bond: 1.282 Å, shorter than typical 1.34–1.38 Å) demonstrates conjugation with the aromatic ring, stabilizing intermediates . Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. ethanol) can further elucidate substituent effects.
Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives, and how can these be analyzed?
X-ray crystallography of this compound hydrazone reveals:
- Hydrogen bonding : Intermolecular N–H⋯O (2.92 Å) and N–H⋯N (2.89 Å) interactions between hydrazone NH and nitro O atoms or adjacent N sites .
- Planarity : The hydrazone group forms an 8.27° dihedral angle with the benzene ring, promoting π-π stacking (3.5 Å interplanar distance) .
- Analysis tools : Refinement software (SHELXTL) and parameters (R-factor <0.05) ensure accuracy. Thermal displacement parameters (0.02–0.04 Ų) indicate minimal atomic vibration .
Q. What enzymatic pathways degrade this compound in environmental systems, and how are they studied?
Fungal unspecific peroxygenases (UPOs) oxidize 2,4-dinitrotoluene to this compound as a metabolite. In vitro assays using Phanerochaete chrysosporium cultures under aerobic conditions track metabolite formation via LC-MS. Enzyme kinetics (Km, Vmax) and inhibition studies (e.g., cytochrome P450 inhibitors like ketoconazole) identify degradation pathways. Comparative genomics can reveal conserved oxidase genes .
Q. How is this compound integrated into light/pH-responsive drug delivery systems?
In smart nanoparticles (e.g., ZIF-8 MOFs), this compound acts as a photosensitizer. UV irradiation triggers H⁺ release via nitro group reduction, destabilizing the MOF and releasing encapsulated drugs (e.g., imidazole antifungals). In vitro release kinetics are assessed using dialysis membranes under simulated physiological conditions (pH 5.0–7.4, 37°C). Confocal microscopy tracks intracellular release in cancer cell lines .
Q. Methodological Notes
- Contradictions : While hydrazone synthesis is well-documented, conflicting reports on nitro group orientation in crystals require Hirshfeld surface analysis to resolve .
Properties
IUPAC Name |
2,4-dinitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILXIZUBLXVYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200778 | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-75-6 | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DINITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAC919YU3Z | |
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